N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: is a complex organic compound with a unique structure that combines a butylphenyl group with an isochromene carboxamide moiety
Mechanism of Action
Mode of Action
It is known that the interaction of a compound with its target often results in changes in the target’s function, which can lead to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-(hydroxyphenyl)acetic acid derivative, under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-butylbenzoyl chloride reacts with the isochromene core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the conversion of the acylated product to the carboxamide through an amidation reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(4-butylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with similar compounds such as:
N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Similar structure but with a methyl group instead of a butyl group.
N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Contains an ethyl group instead of a butyl group.
N-(4-propylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Features a propyl group instead of a butyl group.
These similar compounds share structural similarities but may exhibit different physical, chemical, and biological properties due to the variations in the alkyl substituents.
Properties
IUPAC Name |
N-(4-butylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-3-6-14-9-11-16(12-10-14)21-19(22)18-13-15-7-4-5-8-17(15)20(23)24-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQKYOTUPVIEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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